diphenylchloroborane
Overview
Description
Diphenylchloroborane is an organoboron compound with the chemical formula C12H10BCl. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylchloroborane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with boron trichloride. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:
2C6H5MgBr+BCl3→(C6H5)2BCl+2MgBrCl
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenylchloroborane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other groups.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new compounds.
Hydrolysis: It reacts with water to form diphenylborinic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Addition Reactions: Reagents such as alkenes and alkynes are used. The reactions are often catalyzed by transition metals.
Hydrolysis: Water is used as the reagent, and the reaction is usually carried out at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted boranes.
Addition Reactions: Products include organoboron compounds with new carbon-boron bonds.
Hydrolysis: The major products are diphenylborinic acid and hydrochloric acid.
Scientific Research Applications
Diphenylchloroborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also used in the preparation of boron-containing polymers and materials.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including boron-doped semiconductors and catalysts.
Mechanism of Action
The mechanism of action of diphenylchloroborane involves its ability to form stable complexes with various substrates. It can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but contains a hydroxyl group instead of a chlorine atom.
Dichlorophenylborane: Contains two chlorine atoms instead of one.
Triphenylborane: Contains three phenyl groups instead of two.
Uniqueness
Diphenylchloroborane is unique due to its specific reactivity and versatility in organic synthesis. Its ability to participate in various types of reactions makes it a valuable reagent in both research and industrial applications. The presence of the chlorine atom allows for further functionalization and modification, enhancing its utility in different fields.
Properties
IUPAC Name |
chloro(diphenyl)borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUWBNXXQFWIKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415984 | |
Record name | Borane, chlorodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3677-81-4 | |
Record name | Borane, chlorodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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